molecular formula C10H11FN2O4 B8028441 2-Fluoro-3-nitro-6-(oxan-4-yloxy)pyridine

2-Fluoro-3-nitro-6-(oxan-4-yloxy)pyridine

Cat. No.: B8028441
M. Wt: 242.20 g/mol
InChI Key: IBRQRCRKGPLDCI-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitro-6-(oxan-4-yloxy)pyridine is a fluorinated pyridine derivative with the molecular formula C₁₀H₁₁FN₂O₄ and a molecular weight of 242.21 g/mol . This compound is of interest due to its unique chemical structure, which includes a fluorine atom, a nitro group, and an oxan-4-yloxy substituent on the pyridine ring. These functional groups impart distinct chemical and physical properties, making it valuable for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-nitro-6-(oxan-4-yloxy)pyridine typically involves the fluorination of a pyridine derivative followed by nitration and etherification reactions. One common method involves the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride (Bu₄NF) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-nitropyridine . This intermediate can then undergo etherification with oxan-4-ol under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-nitro-6-(oxan-4-yloxy)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxan-4-yloxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Reduction: 2-Fluoro-3-amino-6-(oxan-4-yloxy)pyridine.

    Oxidation: Oxidized derivatives of the oxan-4-yloxy group.

Scientific Research Applications

2-Fluoro-3-nitro-6-(oxan-4-yloxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated pyridine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-nitro-6-(oxan-4-yloxy)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the nitro group may contribute to its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-nitropyridine: Lacks the oxan-4-yloxy group, making it less versatile in certain applications.

    3-Nitro-6-(oxan-4-yloxy)pyridine: Lacks the fluorine atom, which may reduce its binding affinity and stability.

    2-Fluoro-6-(oxan-4-yloxy)pyridine: Lacks the nitro group, potentially affecting its reactivity and biological activity.

Uniqueness

2-Fluoro-3-nitro-6-(oxan-4-yloxy)pyridine is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of both the fluorine atom and the nitro group enhances its reactivity and potential biological activity, while the oxan-4-yloxy group provides additional versatility for chemical modifications .

Properties

IUPAC Name

2-fluoro-3-nitro-6-(oxan-4-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O4/c11-10-8(13(14)15)1-2-9(12-10)17-7-3-5-16-6-4-7/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRQRCRKGPLDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC(=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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